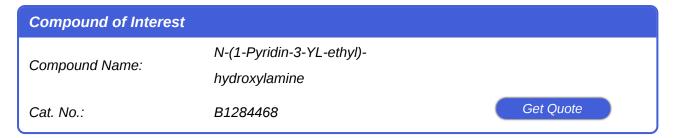


Physicochemical Properties of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-Pyridin-3-YL-ethyl)-hydroxylamine is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the presence of both a pyridine ring and a hydroxylamine functional group. These structural motifs are found in various biologically active molecules. This technical guide provides a summary of the available physicochemical properties of **N-(1-Pyridin-3-YL-ethyl)-hydroxylamine**, detailed methodologies for their experimental determination, and a brief overview of the potential biological significance of this class of compounds.

Chemical Structure and Identification

• IUPAC Name: N-(1-(pyridin-3-yl)ethyl)hydroxylamine

CAS Number: 887411-44-1

Molecular Formula: C₇H₁₀N₂O[1]

Molecular Weight: 138.167 g/mol [1]

SMILES: CC(NO)c1cccnc1[1]



InChl: InChl=1S/C7H10N2O/c1-6(9-10)7-3-2-4-8-5-7/h2-6,9-10H,1H3[1]

Physicochemical Data

Currently, experimentally determined physicochemical data for **N-(1-Pyridin-3-YL-ethyl)-hydroxylamine** is limited in publicly available literature. The following table summarizes predicted values obtained from computational models. It is crucial to note that these are estimations and should be confirmed by experimental analysis.

Property	Predicted Value	Data Source
Molecular Weight	138.167 g/mol	[1]
Density	1.127 g/cm ³	ChemSrc
Boiling Point	296.1 °C at 760 mmHg	ChemSrc

Experimental Protocols for Physicochemical Characterization

To facilitate further research and validation of the predicted data, the following sections detail standard experimental protocols for determining key physicochemical properties.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Methodology: Capillary Method

- Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used, which consists of a heated block or
 oil bath with a controlled heating rate and a means of observing the sample.
- Procedure: The capillary tube is placed in the heating block, and the temperature is raised at a rate of 1-2 °C per minute near the expected melting point.



Data Recording: The temperature at which the first drop of liquid appears (onset of melting)
and the temperature at which the entire solid has turned into a clear liquid (completion of
melting) are recorded as the melting range. For a pure compound, this range is typically
narrow (0.5-2 °C).



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Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point provides information about the volatility of a liquid compound.

Methodology: Siwoloboff Method (Small Scale)

- Sample Preparation: A small volume (a few drops) of the liquid is placed in a fusion tube. A
 capillary tube, sealed at one end, is inverted and placed inside the fusion tube.
- Apparatus: The fusion tube is attached to a thermometer and heated in a Thiele tube or a similar heating bath containing a high-boiling liquid (e.g., mineral oil).
- Procedure: The apparatus is heated slowly. As the temperature rises, air trapped in the
 capillary tube expands and escapes as a slow stream of bubbles. The heating is continued
 until a rapid and continuous stream of bubbles emerges from the capillary. The heat is then
 removed.
- Data Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.





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Workflow for Boiling Point Determination.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For **N-(1-Pyridin-3-YL-ethyl)-hydroxylamine**, the pKa of the pyridinium ion and the hydroxylamine group are of interest.

Methodology: Potentiometric Titration

- Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
- Apparatus: A calibrated pH meter with a suitable electrode and a burette for the titrant.
- Procedure: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is recorded after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.



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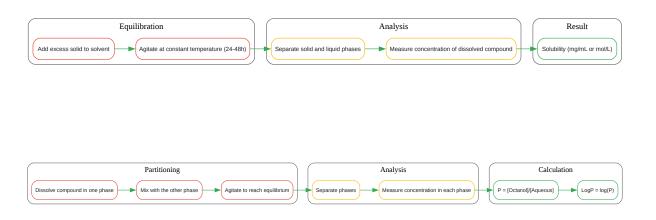
Workflow for pKa Determination.

Solubility Determination

Solubility is a crucial parameter for drug development, affecting absorption and distribution.

Methodology: Shake-Flask Method

- Sample Preparation: An excess amount of the solid compound is added to a known volume
 of the solvent (e.g., water, buffer at a specific pH) in a sealed flask.
- Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Separation and Analysis: The suspension is filtered or centrifuged to separate the
 undissolved solid. The concentration of the dissolved compound in the clear supernatant is
 determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
- Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).



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References

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